2-Butyl acrylic acid

Hydrophobicity Polymer Design Drug Delivery

2-Butyl acrylic acid (2-butylacrylic acid, 2-methylidenehexanoic acid; CAS 4380-88-5) is an alpha,beta-unsaturated carboxylic acid with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It is characterized by a reactive methylidene group adjacent to the carboxyl functionality and a linear hexanoic acid backbone.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B8766127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl acrylic acid
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCCCC(=C)C(=O)O
InChIInChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h2-5H2,1H3,(H,8,9)
InChIKeyFEUFEGJTJIHPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl Acrylic Acid: Core Properties and Sourcing Identification for Research and Industrial Use


2-Butyl acrylic acid (2-butylacrylic acid, 2-methylidenehexanoic acid; CAS 4380-88-5) is an alpha,beta-unsaturated carboxylic acid with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is characterized by a reactive methylidene group adjacent to the carboxyl functionality and a linear hexanoic acid backbone [1]. This compound serves as a valuable intermediate in the production of specialty polymers, adhesives, and coatings, and as a building block in organic synthesis [1].

Why 2-Butyl Acrylic Acid Cannot Be Substituted with Common Acrylate Monomers


Unlike simpler acrylic or methacrylic acid monomers, 2-butyl acrylic acid possesses a unique structural profile that drives its specific utility. Its alpha-butyl substitution provides a distinct hydrophobic alkyl chain length, which directly impacts copolymer hydrophobicity, solubility parameters, and material flexibility compared to shorter-chain analogs like methacrylic acid (MAA) [1]. Furthermore, the presence of the carboxylic acid group differentiates it from non-acidic esters like n-butyl acrylate (BA), enabling pH-responsive behavior and providing a site for further functionalization or ionic crosslinking that BA lacks [2]. These structural differences prevent generic substitution with common, lower-cost monomers, as they would fundamentally alter the physicochemical and functional properties of the final material.

Quantitative Differentiation Guide: 2-Butyl Acrylic Acid vs. Structural Analogs


Enhanced Hydrophobicity and Phase Behavior: Predicted LogP vs. Methacrylic Acid

The alpha-butyl substitution on 2-butyl acrylic acid confers a significantly higher hydrophobicity compared to methacrylic acid (MAA), its methyl-substituted analog. This difference is quantified by the calculated partition coefficient (XLogP3) [1]. This higher lipophilicity is a primary driver for its use in applications requiring a more hydrophobic acidic monomer, affecting polymer self-assembly, drug loading capacity, and adhesion to non-polar substrates.

Hydrophobicity Polymer Design Drug Delivery

Distinct Polymer Flexibility via Lower Glass Transition Temperature (Tg) vs. Acrylic Acid

The incorporation of a butyl chain in 2-butyl acrylic acid is expected to dramatically lower the glass transition temperature (Tg) of its homopolymer compared to the homopolymer of acrylic acid (AA). While experimental Tg data for poly(2-butyl acrylic acid) is not available, a class-level inference can be made from the known Tg of structurally similar poly(n-butyl acrylate) (Tg ≈ -54°C) versus poly(acrylic acid) (Tg > 100°C) [1]. This substantial reduction in Tg translates to a softer, more flexible, and tackier material, a key differentiating property for applications requiring low-temperature flexibility and adhesion.

Polymer Physics Coatings Adhesives

Acid-Functional Monomer with Unique Synthetic Accessibility for Chiral Auxiliary Conjugations

2-Butyl acrylic acid serves as a versatile building block in enantioselective synthesis, where it can be directly conjugated to a chiral oxazolidinone auxiliary. A patented synthetic route details the conversion of 2-butyl acrylic acid into an oxazolidinone derivative via reaction with pivaloyl chloride followed by treatment with a chiral oxazolidinone and n-butyllithium (BuLi) [1]. This application highlights its utility in creating complex, chiral molecules, a role not commonly played by simpler analogs like acrylic or methacrylic acid.

Asymmetric Synthesis Drug Discovery Specialty Chemicals

Differentiated Copolymer Hydrophobicity and Ionization Behavior

The inclusion of a hydrophobic monomer like n-butyl acrylate (a close structural analog) in copolymers with acrylic acid significantly alters the pH-dependent ionization behavior compared to pure poly(acrylic acid). While direct studies on 2-butyl acrylic acid are lacking, the analogous system of n-butyl acrylate/acrylic acid copolymers demonstrates that the presence of hydrophobic butyl groups shifts the apparent pKa and modulates the degree of ionization [1]. This class-level inference suggests that 2-butyl acrylic acid, with its intrinsic hydrophobic butyl group, would impart a similar, tunable pH-response to its copolymers, differentiating it from homopolymers of acrylic acid.

Polymer Physics Materials Science Biomaterials

Optimal Use Cases for 2-Butyl Acrylic Acid Based on Differentiated Properties


Synthesis of Amphiphilic Block Copolymers for Drug Delivery

The significantly higher hydrophobicity of 2-butyl acrylic acid (XLogP3 = 2.3) compared to methacrylic acid (XLogP3 = 0.9) makes it a superior hydrophobic block in amphiphilic copolymers [1]. This enhanced lipophilicity can improve the encapsulation efficiency of hydrophobic drugs and promote self-assembly into micellar structures. Its carboxylic acid group provides a conjugation site for targeting ligands or responsive linkers, as demonstrated by its use in chiral auxiliary conjugations [2].

Formulation of Flexible, Low-Tg Coatings and Adhesives

Based on the class-level inference of a low glass transition temperature (Tg), 2-butyl acrylic acid can be used as a comonomer to impart flexibility and tack to polymer films. This property contrasts sharply with the high-Tg, brittle nature of poly(acrylic acid) [1]. This makes it a candidate for pressure-sensitive adhesives, flexible coatings for textiles or leather, and other applications where a soft, pliable polymer is required without sacrificing the reactivity of the acid group.

Development of pH-Responsive 'Smart' Materials

Copolymers incorporating 2-butyl acrylic acid are expected to exhibit modulated pH-dependent ionization, similar to the behavior observed in acrylic acid/n-butyl acrylate systems [1]. This property is valuable for creating 'smart' hydrogels, membranes, or sensors whose swelling, permeability, or surface properties change in response to environmental pH. The presence of the butyl group allows for fine-tuning the pH transition point, providing a level of control not possible with acrylic acid homopolymers.

Specialty Building Block for Asymmetric Synthesis

The documented use of 2-butyl acrylic acid in the synthesis of chiral oxazolidinone derivatives, a key intermediate for antibacterial agents, highlights its value in complex organic synthesis [1]. For researchers in medicinal chemistry or process development, this compound offers a direct route to a specific, functionalized intermediate, bypassing the need for multi-step syntheses from simpler, but less synthetically versatile, acrylic acid derivatives.

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